REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH3:12])[C:4]=1[C:5]#N.[OH-:13].[K+].[OH2:15]>C(O)C>[CH3:1][O:2][C:3]1[N:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH3:12])[C:4]=1[C:5]([OH:15])=[O:13] |f:1.2|
|
Name
|
|
Quantity
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97 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C#N)C(=CC(=N1)C)C
|
Name
|
solid
|
Quantity
|
230 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
|
The mixture is cooled
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Type
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FILTRATION
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Details
|
the precipitated substance collected by filtration
|
Type
|
DISTILLATION
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Details
|
the bulk of the ethanol is distilled off from the filtrate in vacuo
|
Type
|
DISSOLUTION
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Details
|
The residue is dissolved in 500 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
the precipitated crude product
|
Type
|
FILTRATION
|
Details
|
is collected by filtration
|
Type
|
CUSTOM
|
Details
|
Recrystallisation of this crude product from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)O)C(=CC(=N1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |